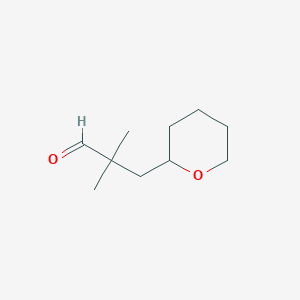

2,2-Dimethyl-3-(oxan-2-yl)propanal

CAS No.: 1934978-24-1

Cat. No.: VC2898469

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934978-24-1 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2,2-dimethyl-3-(oxan-2-yl)propanal |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | SJQIJMPCZCCVRG-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1CCCCO1)C=O |

| Canonical SMILES | CC(C)(CC1CCCCO1)C=O |

Introduction

Chemical Properties and Structure

Structural Characteristics and Representations

The structure of 2,2-Dimethyl-3-(oxan-2-yl)propanal can be represented through various chemical notations that provide different levels of structural information. These representations are crucial for database searches, computational studies, and structure-activity relationship analyses.

Table 1: Structural Representations of 2,2-Dimethyl-3-(oxan-2-yl)propanal

| Representation Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3 |

| Standard InChIKey | SJQIJMPCZCCVRG-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1CCCCO1)C=O |

| Canonical SMILES | CC(C)(CC1CCCCO1)C=O |

| PubChem Compound ID | 122240173 |

These structural identifiers provide unambiguous ways to represent the compound in chemical databases and computational systems. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations are particularly valuable for chemical information systems and computational chemistry applications.

Synthesis and Preparation

Reaction Conditions and Considerations

The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)propanal likely requires controlled reaction conditions to ensure selectivity and minimize side reactions. The presence of the aldehyde group presents particular challenges, as aldehydes are prone to oxidation and can participate in various condensation reactions. Protection strategies may be necessary during certain synthetic steps to prevent unwanted reactions at the aldehyde site.

Comparison with Structurally Related Compounds

Structural Analogs

Another structurally related compound is 2,2-Dimethyl-3-hydroxypropionaldehyde (CAS: 597-31-9), which lacks the oxane ring but contains a similar dimethyl-substituted propanal backbone with a hydroxyl group at the 3-position . This compound represents a simpler structural analog that shares some functional elements with 2,2-Dimethyl-3-(oxan-2-yl)propanal.

Comparative Analysis

A comparison of 2,2-Dimethyl-3-(oxan-2-yl)propanal with its structural isomer 2,2-Dimethyl-3-(oxan-4-yl)propanal reveals interesting similarities and differences that could impact their respective chemical behaviors and potential applications.

Research Findings and Future Directions

Proposed Research Directions

Future studies should focus on several key areas to enhance our understanding of 2,2-Dimethyl-3-(oxan-2-yl)propanal and similar compounds:

-

Development of efficient and stereoselective synthesis methods specifically optimized for this compound

-

Comprehensive characterization of its physical and chemical properties

-

Investigation of its reactivity patterns in various chemical transformations

-

Exploration of potential biological activities through screening against relevant targets

-

Computational studies to predict its behavior in different chemical environments

-

Structure-activity relationship studies to understand how structural modifications affect its properties and potential applications

These research directions could significantly advance our understanding of 2,2-Dimethyl-3-(oxan-2-yl)propanal and potentially lead to valuable applications in synthetic chemistry, pharmaceutical development, or other fields of chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume